molecular formula C20H31NaO5 B1671540 Epoprostenol sodium CAS No. 61849-14-7

Epoprostenol sodium

Cat. No. B1671540
CAS RN: 61849-14-7
M. Wt: 352.5 g/mol
InChI Key: LMHIPJMTZHDKEW-XQYLJSSYSA-M
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Description

Epoprostenol sodium is the sodium salt of epoprostenol, formulated as a sterile lyophilized cake or powder for intravenous (IV) administration . It is a prostanoid vasodilator indicated for the treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity . Epoprostenol is a naturally occurring prostaglandin that relaxes the blood vessels in the lungs and other parts of the body, and inhibits platelet clumping so that blood can flow more easily .


Synthesis Analysis

Epoprostenol is biosynthesized enzymatically from prostaglandin endoperoxides in human vascular tissue . A new formulation of epoprostenol sodium containing arginine and sucrose excipients shows better stability at room temperature after preparing diluted solutions .


Molecular Structure Analysis

The chemical formula of Epoprostenol sodium is C20H32O5 . The average weight is 352.4651 and the monoisotopic weight is 352.224974134 .


Chemical Reactions Analysis

Epoprostenol has two major pharmacological actions: direct vasodilation of pulmonary and systemic arterial vascular beds, and inhibition of platelet aggregation . At low doses, there is vagally mediated bradycardia, but at higher doses, epoprostenol causes reflex tachycardia in response to direct vasodilation and hypotension .


Physical And Chemical Properties Analysis

Epoprostenol sodium is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Stability and Microbiological Properties

Epoprostenol sodium, primarily used for treating pulmonary arterial hypertension (PAH), presents stability challenges due to its short half-life in aqueous solution. A study on a new formulation, epoprostenol AM, demonstrated improved thermal stability and resistance to microbial growth, potentially enhancing convenience for patients (Lambert et al., 2012).

Pharmacokinetic and Pharmacodynamic Profiles

Comparative studies of different formulations of epoprostenol sodium in healthy men revealed comparable pharmacokinetic and pharmacodynamic profiles. These findings suggest bioequivalence among the formulations, ensuring similar efficacy and safety profiles (Nicolas et al., 2013).

Epoprostenol in Pulmonary Arterial Hypertension Treatment

Epoprostenol sodium is pivotal in the treatment of PAH. A study comparing two formulations, epoprostenol AM and GM, indicated similar safety, tolerability, and treatment effects in PAH, with AM showing greater stability at room temperature (Chin et al., 2014).

Use in Microvascular Surgery

Epoprostenol sodium was successfully used intraoperatively to prevent platelet thrombus during arterial microvascular anastomoses, highlighting its application in surgical settings (Gateley et al., 1996).

Intrapulmonary Shunting Observation

In primary pulmonary hypertension, continuous intravenous infusion of epoprostenol sodium led to intrapulmonary shunting and severe hypoxemia in two observed cases. This underscores the need for careful monitoring during epoprostenol therapy (Castro et al., 1998).

Lack of Tumor-Promoting Effects

A study on epoprostenol sodium inrats investigated its impact on liver carcinogenesis. The results demonstrated that epoprostenol sodium did not significantly influence the development of liver cell foci, suggesting it does not have tumor-promoting effects in this context (Kawabe et al., 2001).

Epoprostenol in Congestive Heart Failure

In a study assessing epoprostenol's effects on severe left ventricular failure, it was found that chronic intravenous therapy with epoprostenol did not improve symptoms or survival rates in congestive heart failure patients. In fact, there was a trend towards decreased survival, highlighting the need for careful consideration of its use in such conditions (Califf et al., 1997).

Improvements in Room Temperature Stability

Several studies have focused on developing new formulations of epoprostenol sodium to enhance its stability at room temperature. These improved formulations are important for patient convenience and adherence, particularly in the context of PAH treatment (Sitbon et al., 2012; Provencher et al., 2015), (Provencher et al., 2015).

Epoprostenol in Pediatric Cardiac Surgery

Epoprostenol sodium has also been used effectively as an alternative anticoagulant therapy in pediatric patients with heparin-induced thrombocytopenia undergoing heart transplant. This highlights its potential role in complex pediatric cardiac surgeries (Navaratnam et al., 2018).

Safety And Hazards

Epoprostenol sodium can be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The maximum tolerable dosage of Epoprostenol sodium was lower than dosages reported in the literature. In future applications/trials, the up-titration process should push for higher dosages of epoprostenol in the occurrence of side effects, as the achievement of a high and effective dosage is crucial for the clinical benefit of the patients .

properties

IUPAC Name

sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16+,17+,18+,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIPJMTZHDKEW-XQYLJSSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046617
Record name Epoprostenol sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoprostenol sodium

CAS RN

61849-14-7
Record name Epoprostenol sodium [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061849147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoprostenol sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPOPROSTENOL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K04IQ1OF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
795
Citations
Y Saito, K Nakamura, S Akagi, T Sarashina… - Vascular health and …, 2015 - Taylor & Francis
… -dose epoprostenol sodium, a PGI 2 , for treatment of PAH. … Unopened vials of epoprostenol sodium with glycinemannitol … Recently, epoprostenol sodium with arginine excipient has …
Number of citations: 30 www.tandfonline.com
O Lambert, D Bandilla - Drug design, development and therapy, 2012 - Taylor & Francis
Background The aim of this study was to evaluate the stability and microbiological properties of a formulation of epoprostenol sodium with L-arginine and sucrose excipients (…
Number of citations: 12 www.tandfonline.com
LB Nicolas, MM Gutierrez, J Dingemanse - Clinical therapeutics, 2013 - Elsevier
… (epoprostenol sodium) but differing with regard to excipients. When compared with epoprostenol sodium … GM), 2 new formulations of epoprostenol sodium, one formulated with arginine-…
Number of citations: 10 www.sciencedirect.com
KM Chin, DB Badesch, IM Robbins, VF Tapson… - American heart …, 2014 - Elsevier
… : epoprostenol sodium with glycine-mannitol excipients (epoprostenol GM; Flolan [GlaxoSmithKline, Triangle Park, NC]) and epoprostenol sodium … GM, epoprostenol sodium, but with …
Number of citations: 34 www.sciencedirect.com
O Lambert, D Bandilla, R Iyer… - Drug Design …, 2012 - Taylor & Francis
Purpose Epoprostenol, used for the treatment of pulmonary arterial hypertension (PAH), has a number of limitations related to its short half-life in aqueous solution. The aim of this study …
Number of citations: 21 www.tandfonline.com
Y Tamura, T Ono, K Fukuda, T Satoh, S Sasayama - Advances in therapy, 2013 - Springer
… of epoprostenol sodium containing glycine and mannitol (epoprostenol GM; GlaxoSmithKline, London, UK) is widely used to treat PAH. A new formulation of epoprostenol sodium …
Number of citations: 13 link.springer.com
FJ Kiernan, J Kluger, JC Regnier, M Rutkowski… - Heart, 1986 - heart.bmj.com
… the administration of epoprostenol sodium to patients with … epoprostenol sodium (prostacyclin, Cyclo-Prostin, Upjohn) or a corresponding infusion of placebo. The epoprostenol sodium …
Number of citations: 15 heart.bmj.com
D Bandilla, M Goverde, P Giudici… - Drug Design …, 2017 - Taylor & Francis
… administration, the epoprostenol sodium AS solution is filtered … antimicrobial activity of epoprostenol sodium AS solution upon … the chemical stability of epoprostenol sodium, which was …
Number of citations: 1 www.tandfonline.com
PB Bowman, PA Hartman - Journal of Chromatography A, 1984 - Elsevier
… In the case of epoprostenol sodium, however, this is not the case. In this paper two complementary methods are described which provide characterization of epoprostenol sodium both …
Number of citations: 6 www.sciencedirect.com
H Kisch-Wedel, G Kemming, F Meisner, M Flondor… - Intensive care …, 2003 - Springer
Objective The principal effects of prostaglandin I 2 are vasodilation and inhibition of platelet aggregation induced by a rise in the intracellular second messenger cAMP. In the heart a …
Number of citations: 54 link.springer.com

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